molecular formula C14H11NO4 B3909172 4-[5-(3-nitrophenyl)-2-furyl]-3-buten-2-one

4-[5-(3-nitrophenyl)-2-furyl]-3-buten-2-one

Cat. No. B3909172
M. Wt: 257.24 g/mol
InChI Key: YPSUMYVDQYHCGH-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(3-nitrophenyl)-2-furyl]-3-buten-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as aurone and has been studied extensively for its biological properties.

Mechanism of Action

The mechanism of action of 4-[5-(3-nitrophenyl)-2-furyl]-3-buten-2-one is not fully understood. However, studies have suggested that it works by inhibiting various enzymes and signaling pathways in the body. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in inflammation.
Biochemical and Physiological Effects
4-[5-(3-nitrophenyl)-2-furyl]-3-buten-2-one has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, which is a major contributor to the development of various diseases. It has also been found to reduce inflammation, which is a common factor in the development of many chronic diseases. In addition, it has been found to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[5-(3-nitrophenyl)-2-furyl]-3-buten-2-one in lab experiments is its broad range of biological activities. It has been found to exhibit antimicrobial, antioxidant, anti-inflammatory, and anticancer activities, which make it a versatile compound for various studies. However, one of the limitations of using this compound is its moderate yield and purity, which can make it difficult to obtain sufficient quantities for large-scale experiments.

Future Directions

There are several future directions for the study of 4-[5-(3-nitrophenyl)-2-furyl]-3-buten-2-one. One of the areas of interest is its potential application in the treatment of neurodegenerative diseases. Further studies are needed to explore its neuroprotective effects and its ability to improve cognitive function. Another area of interest is its potential application in the development of new antimicrobial agents. Studies have shown that it has potent antimicrobial activity against various pathogens, and further research is needed to explore its potential as a new class of antibiotics. Finally, additional studies are needed to explore the potential of this compound as an anticancer agent, as it has shown promising results in various cancer cell lines.
Conclusion
In conclusion, 4-[5-(3-nitrophenyl)-2-furyl]-3-buten-2-one is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its broad range of biological activities makes it a promising compound for further research. Further studies are needed to explore its potential application in the treatment of various diseases, including neurodegenerative diseases, cancer, and infectious diseases.

Scientific Research Applications

4-[5-(3-nitrophenyl)-2-furyl]-3-buten-2-one has been extensively studied for its biological properties. It has been found to exhibit antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. Studies have also shown its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(E)-4-[5-(3-nitrophenyl)furan-2-yl]but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-10(16)5-6-13-7-8-14(19-13)11-3-2-4-12(9-11)15(17)18/h2-9H,1H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSUMYVDQYHCGH-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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